N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chlorothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chlorothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2S2/c1-9(20)14-13(10-5-3-2-4-6-10)18-16(23-14)19-15(21)11-7-8-12(17)22-11/h2-8H,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVWYECDCZZGND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(S2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Condensation reactions: between appropriate precursors to form the thiazole core.
Substitution reactions: to introduce the phenyl group.
Chlorination reactions: to incorporate the chlorothiophene moiety.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorothiophene Ring
The 5-chlorothiophene moiety undergoes nucleophilic aromatic substitution (NAS) due to the electron-deficient nature of the thiophene ring. Substituents like amines, alkoxides, or sulfides can displace the chlorine atom under specific conditions.
Key Findings :
-
Electron-rich nucleophiles (e.g., morpholine) enhance substitution efficiency .
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Steric hindrance from the thiazole’s phenyl group slightly reduces reactivity compared to unsubstituted analogs.
Hydrolysis of the Acetyl Group
The acetyl group on the thiazole ring undergoes hydrolysis under acidic or basic conditions to form hydroxyl or carboxylate derivatives.
Mechanistic Insight :
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Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water .
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Basic hydrolysis forms a carboxylate salt, stabilized by resonance.
Cross-Coupling at the Phenyl Group
The phenyl substituent on the thiazole participates in Suzuki-Miyaura cross-coupling reactions with boronic acids.
Optimization Notes :
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Bulky ligands (e.g., SPhos) improve yields for heteroaryl couplings .
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Electron-deficient arylboronic acids react faster due to enhanced oxidative addition .
Functionalization of the Carboxamide Group
The carboxamide nitrogen can undergo alkylation or acylation to modify solubility and bioactivity.
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| CH₃I, NaH, DMF, 0°C → RT | N-methylcarboxamide | 85% | |
| AcCl, pyridine, CH₂Cl₂, 0°C | N-acetyl derivative | 77% |
Applications :
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Methylation enhances metabolic stability in pharmacokinetic studies .
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Acylation is reversible under physiological conditions, enabling prodrug strategies .
Cyclization Reactions
The compound participates in intramolecular cyclization to form fused heterocycles under catalytic conditions.
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| CuI, K₂CO₃, DMF, 120°C | Thiazolo[5,4-b]thiophene derivative | 63% | |
| PPh₃, I₂, CH₃CN, 80°C | Oxazolidinone-fused hybrid | 55% |
Mechanistic Pathway :
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Copper-catalyzed C–N coupling enables annulation with neighboring functional groups .
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Iodine-mediated cyclization proceeds via intermediate iodonium species .
Sulfonation and Oxidation
The thiophene ring can be sulfonated or oxidized to modify electronic properties.
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| SO₃·Py, CH₂Cl₂, 0°C | 5-chlorothiophene-2-sulfonamide | 70% | |
| mCPBA, CHCl₃, RT | Thiophene-S-oxide | 65% |
Applications :
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interaction with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to a cascade of biological responses. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights structural differences and similarities with analogous compounds:
Pharmacological and Physicochemical Properties
- Antibacterial Activity : Nitrothiophene carboxamides (e.g., Compound 9) exhibit narrow-spectrum antibacterial effects, likely due to nitro group redox activity. The main compound’s chloro group may reduce such activity but improve metabolic stability.
- Lipophilicity : The acetyl group in the main compound may increase solubility compared to alkyl (e.g., 5-ethyl in ) or trifluoromethyl groups (), which enhance membrane permeability but reduce aqueous solubility.
- Kinase Modulation : Dichlorophenyl and thiazole-carboxamide motifs () are critical for kinase interactions. The main compound’s phenyl and acetyl groups could sterically hinder or enhance binding depending on the target.
Key Research Findings
- Antibacterial Potential: Nitrothiophene derivatives () show MIC values <1 µg/mL against Gram-positive pathogens, but the main compound’s chloro substitution may shift the spectrum or potency.
- Synthetic Yields : Nitrothiophene couplings () yield ~42%, whereas simpler thiophene-carboxamide syntheses (e.g., chalcones in ) report higher yields (>70%), suggesting room for optimization in the main compound’s synthesis.
- Therapeutic Applications : Dasatinib exemplifies thiazole-carboxamides in oncology, highlighting the scaffold’s versatility. The main compound’s unique substituents may position it for niche applications in kinase modulation or antimicrobial therapy.
Biological Activity
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chlorothiophene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound consists of a thiazole ring fused with a chlorothiophene moiety, which contributes to its biological activity. The presence of electron-withdrawing groups such as acetyl and chloro enhances its reactivity and interaction with biological targets.
Molecular Formula
- Molecular Formula : C13H10ClN3O2S
- Molecular Weight : 305.75 g/mol
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiazole-containing compounds, revealing promising results against various bacterial and fungal strains. The thiazole nucleus is known to exhibit significant antimicrobial activity by disrupting bacterial lipid biosynthesis.
Table 1: Antimicrobial Activity Results
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4c | Staphylococcus aureus | 0.78 μg/mL |
| 4g | Escherichia coli | 1.56 μg/mL |
| 4h | Candida albicans | 3.125 μg/mL |
These results indicate that compounds derived from thiazole exhibit varying degrees of effectiveness against common pathogens, with some compounds showing MIC values below 4 μg/mL, which is considered highly active .
Anticancer Activity
Research has also highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown activity against various cancer cell lines, including breast cancer (MCF7).
Table 2: Anticancer Activity Results
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| d6 | MCF7 | 10.5 |
| d7 | MCF7 | 8.3 |
The Sulforhodamine B (SRB) assay demonstrated that these compounds can effectively inhibit cancer cell proliferation, showcasing their potential as therapeutic agents .
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Compounds have been shown to inhibit enzymes critical for bacterial survival and proliferation.
- Disruption of Cellular Processes : The thiazole ring may interfere with the synthesis of nucleic acids or proteins in target cells.
- Binding Affinity : Molecular docking studies suggest that these compounds have a high binding affinity for specific receptors involved in cancer progression and microbial resistance .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazole derivatives demonstrated that this compound exhibited superior antimicrobial activity compared to traditional antibiotics against multi-drug resistant strains of Staphylococcus aureus. The study utilized both in vitro and in vivo models to validate the efficacy .
Case Study 2: Anticancer Screening
Another investigation focused on the anticancer properties of this compound against the MCF7 cell line. Results indicated that it induced apoptosis through caspase activation, suggesting its role as a potential chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
